![molecular formula C15H13ClN4O2 B2442980 N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775378-09-0](/img/structure/B2442980.png)
N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
“N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their activity. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines is a key step in the synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as lipophilicity, are key factors related to the cell transmembrane transport and other biological processes .Scientific Research Applications
Antimycobacterial Activity
This compound has shown significant antimycobacterial activity. For example, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide were found to be the most effective against Mycobacterium tuberculosis H37Rv, with MIC = 12.5 μg·mL −1 .
Antibacterial Activity
The compound also exhibits antibacterial activity. In particular, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was found to be the most active compound against Staphylococcus aureus with MIC = 7.81 μM, and Staphylococcus epidermidis with MIC = 15.62 μM .
Antifungal Activity
Some derivatives of the compound have shown antifungal activity. The most active compound against Trichophyton mentagrophytes, the most susceptible fungal strain tested, was 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide with MIC = 15.62 µmol/L .
Photosynthesis-Inhibiting Activity
Certain derivatives of the compound have shown photosynthesis-inhibiting activity in spinach chloroplasts (Spinacia oleracea L.). However, only moderate or weak activity was detected for most compounds .
Interaction with EPR Spectroscopy
Using EPR spectroscopy, it was found that certain derivatives of the compound interacted with the D · intermediate, i.e., with the tyrosine radical which is situated at the 161th position on D2 protein occurring on the donor side of PS 2 .
Antiviral Activities
According to some studies, pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
Safety And Hazards
While specific safety and hazard information for “N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is not available, it’s worth noting that most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells and the results indicate that the compounds are nontoxic to human cells .
Future Directions
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2/c1-9-8-20-13(15(22)18-9)6-12(19-20)14(21)17-7-10-3-2-4-11(16)5-10/h2-6,8H,7H2,1H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEGGGHMPICJIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC3=CC(=CC=C3)Cl)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide |
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